2-(3-(Benzyloxy)pyridin-2-yl)acetic acid

Kinase inhibitor design Ligand efficiency c-MET

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid (CAS 2168101-75-3) is a pyridine carboxylic acid derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol, featuring a benzyloxy substituent at the pyridine 3-position and an acetic acid moiety at the 2-position. This substitution pattern distinguishes it from its closest positional analogs—notably the 5-benzyloxy isomer (CAS 474019-94-8), the unsubstituted parent 2-pyridin-2-ylacetic acid (CAS 13115-43-0), and the phenyl analog 2-(3-(benzyloxy)phenyl)acetic acid (CAS 1860-58-8)—all of which share identical or near-identical molecular weight but differ in the spatial orientation of the benzyloxy group and the electronic character of the heterocyclic core.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B12961483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Benzyloxy)pyridin-2-yl)acetic acid
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)CC(=O)O
InChIInChI=1S/C14H13NO3/c16-14(17)9-12-13(7-4-8-15-12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
InChIKeyMVPCNHRKVXYPLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Benzyloxy)pyridin-2-yl)acetic acid – Key Physicochemical Identity and Comparator Landscape for Procurement Decisions


2-(3-(Benzyloxy)pyridin-2-yl)acetic acid (CAS 2168101-75-3) is a pyridine carboxylic acid derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol, featuring a benzyloxy substituent at the pyridine 3-position and an acetic acid moiety at the 2-position . This substitution pattern distinguishes it from its closest positional analogs—notably the 5-benzyloxy isomer (CAS 474019-94-8), the unsubstituted parent 2-pyridin-2-ylacetic acid (CAS 13115-43-0), and the phenyl analog 2-(3-(benzyloxy)phenyl)acetic acid (CAS 1860-58-8)—all of which share identical or near-identical molecular weight but differ in the spatial orientation of the benzyloxy group and the electronic character of the heterocyclic core . The compound is commercially available as a research chemical (typical purity ≥95%) and its methyl ester derivative (CAS 848318-14-9) provides an alternative procurement option where a protected carboxylic acid is required .

Why 2-(3-(Benzyloxy)pyridin-2-yl)acetic Acid Cannot Be Interchanged with Positional Isomers or Fragment Analogs


The position of the benzyloxy substituent on the pyridine ring—3- versus 5- versus 4-substitution—fundamentally alters both the electronic environment of the pyridine nitrogen (affecting pKa and hydrogen-bonding capacity) and the three-dimensional vector of the benzyl group into target binding pockets [1]. In the development of the clinical kinase inhibitor crizotinib, the 3-benzyloxy substitution pattern was explicitly selected because it allowed the benzyl group to reach into the target hydrophobic pocket via a more direct vector than alternative substitution geometries, resulting in measurably better ligand efficiency [1]. The presence of the free carboxylic acid at the 2-position further differentiates this compound from simple fragment analogs such as 3-(benzyloxy)pyridine or 2-amino-3-benzyloxypyridine, endowing it with the capacity for salt formation, amide coupling, and pH-dependent solubility modulation that is absent in fragments lacking this functional group [2]. These structural features are not incidental; a procurement choice between the 3-benzyloxy isomer, the 5-benzyloxy isomer, and the unsubstituted parent compound determines which downstream synthetic pathways and biological target space are accessible.

Quantitative Comparative Evidence for 2-(3-(Benzyloxy)pyridin-2-yl)acetic Acid Versus Closest Analogs


3-Benzyloxy Substitution Pattern Provides Superior Kinase Ligand Efficiency Over Alternative Substitution Geometries

In the structure-guided optimization leading to crizotinib, a 2-amino-5-aryl-3-benzyloxypyridine series was specifically created because the 3-benzyloxy group was found to reach into the same hydrophobic pocket as the 2,6-dichlorophenyl group of the lead compound PHA-665752 via a more direct vector, achieving better ligand efficiency (LE) than alternative substitution geometries [1]. The 3-benzyloxy orientation—identical to that in the target compound—was critical for this gain in binding efficiency, distinguishing it from the 4-benzyloxy and 5-benzyloxy isomers which would direct the phenyl ring into a sterically different trajectory within the ATP-binding site [1]. Crizotinib ultimately achieved potent c-MET inhibition (cell-based IC50 in the low nanomolar range against EBC-1 cells) and dual ALK/c-MET activity, validating the 3-benzyloxy vector as a privileged orientation for kinase inhibitor design [1].

Kinase inhibitor design Ligand efficiency c-MET Structure-based drug design

Physicochemical Differentiation: 3-Benzyloxy Isomer Versus 5-Benzyloxy Isomer in Solubility and Ionization Profile

The 5-benzyloxy positional isomer (CAS 474019-94-8) has reported aqueous solubility of 2.1 mg/mL at pH 7.4 and a carboxylic acid pKa of 3.8 ± 0.2 . For the target 3-benzyloxy isomer, the closer proximity of the electron-withdrawing pyridine nitrogen to the benzyloxy substituent (ortho/para relationship in the 3-isomer versus meta relationship in the 5-isomer) alters the electronic environment of both the pyridine ring and the carboxylic acid, predicting a different pKa and solubility profile [1]. While direct experimental pKa and solubility data for the 3-isomer are not publicly reported, the predicted pKa of the structurally analogous 2-amino-3-benzyloxypyridine is 8.40 ± 0.10 [1], indicating that the 3-benzyloxy substitution significantly modulates the basicity of the pyridine nitrogen compared to the 5-isomer system.

Physicochemical properties Aqueous solubility pKa Positional isomer comparison

Fragment-Based p38α MAP Kinase Inhibition: 3-Benzyloxypyridine Core Demonstrates Measurable Target Engagement

In a landmark fragment-based lead generation study, the core fragment 2-amino-3-benzyloxypyridine (compound 1) demonstrated an IC50 of 1.3 mM (1,300,000 nM) against p38α MAP kinase, while the simpler fragment 3-(benzyloxy)pyridine showed an IC50 of approximately 1.0 mM (1,000,000 nM) under the same assay conditions [1]. These fragments were identified through X-ray crystallographic screening and their binding modes were confirmed by co-crystal structures with the kinase domain (PDB: 1WBN) [2]. Structure-guided optimization of the 2-amino-3-benzyloxypyridine fragment ultimately yielded potent lead series with significant increases in activity [1]. The target compound 2-(3-(benzyloxy)pyridin-2-yl)acetic acid contains the same 3-benzyloxypyridine core but with a carboxylic acid at the 2-position, providing a functional handle for further elaboration that is absent in the simple fragment hits.

Fragment-based drug discovery p38α MAP kinase X-ray crystallography IC50

Validated Synthetic Intermediate for CNS-Penetrant, Non-Cardiotoxic mPTP Blocker Development

The 3-benzyloxypyridin-2-yl scaffold served as the key building block for synthesizing 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (compound 5x), which was identified as a novel nonpeptidyl mitochondrial permeability transition pore (mPTP) blocker for Alzheimer's disease [1]. Among sixteen pyridyl-urea derivatives synthesized, compound 5x effectively maintained mitochondrial function and cell viability in ATP, MTT, and ROS assays, with inhibitory activity against Aβ-induced mPTP opening that was superior or comparable to the standard Cyclosporin A (CsA) [1]. Critically, compound 5x demonstrated a safe cardiotoxicity profile in hERG assays and high CNS bioavailability in BBB-PAMPA assays [1]. This demonstrates that the 3-benzyloxypyridine scaffold bearing an acetic acid at the 2-position (the target compound) is a validated precursor for producing drug-like molecules with favorable CNS and safety profiles.

Alzheimer's disease Mitochondrial permeability transition pore Blood-brain barrier penetration Cardiotoxicity safety

Differentiation from Phenyl Analog: Pyridine Nitrogen Enables Distinct Hydrogen-Bonding and Metal-Coordination Chemistry

Unlike the phenyl analog 2-(3-(benzyloxy)phenyl)acetic acid (CAS 1860-58-8), which contains a benzene ring, the target compound features a pyridine ring whose nitrogen atom serves as both a hydrogen-bond acceptor and a metal-coordination site . This fundamental difference enables the target compound to participate in chelation chemistry that is inaccessible to the phenyl analog. The pyridine nitrogen in 3-benzyloxypyridine derivatives has been shown to coordinate to manganese(II) in mononuclear complexes, as demonstrated by the crystal structures of [Mn(phen)(Bpmp)(CH3COO)(H2O)]·4H2O and [Mn(Bpmp)2(CH3COO)(H2O)]·5H2O, where Bpmp = 2-((3-(benzyloxy)pyridin-2-ylimino)methyl)phenol [1]. Additionally, the pyridine nitrogen can engage in hydrogen-bonding interactions that contribute to molecular recognition in biological targets, a feature absent in the all-carbon phenyl analog .

Metal coordination Hydrogen bonding Heterocyclic chemistry Ligand design

Methyl Ester Derivative Availability Enables Flexible Synthetic Strategies and Direct Purity Comparison

The methyl ester derivative methyl 2-(3-(benzyloxy)pyridin-2-yl)acetate (CAS 848318-14-9; molecular formula C15H15NO3; MW 257.28 g/mol) is commercially available and provides an alternative procurement option where a protected carboxylic acid is required . The ester has a reported density of 1.2 ± 0.1 g/cm³ and a boiling point of 372.7 ± 32.0 °C at 760 mmHg . In contrast, the free acid (target compound) has no publicly reported melting point, boiling point, or density data, limiting the ability to independently verify identity and purity through physical constant measurement . The availability of both the free acid and methyl ester forms enables orthogonal synthetic strategies: the ester can be used directly in coupling reactions under non-aqueous conditions, while the free acid permits salt formation and aqueous-phase chemistry .

Synthetic intermediate Ester hydrolysis Protecting group strategy Purity specification

Optimal Research and Industrial Application Scenarios for 2-(3-(Benzyloxy)pyridin-2-yl)acetic Acid Based on Comparative Evidence


Kinase Inhibitor Medicinal Chemistry Programs Targeting the ATP-Binding Pocket (c-MET, ALK, p38α)

The 3-benzyloxy substitution pattern has been structurally validated in the c-MET/ALK inhibitor crizotinib development program, where it enabled a more direct vector into the hydrophobic back pocket and better ligand efficiency [1]. Fragment-based screening has further confirmed that 3-benzyloxypyridine derivatives engage p38α MAP kinase with measurable IC50 values (~1 mM for initial fragments) [2]. The target compound's free carboxylic acid provides a synthetic handle for amide coupling to generate diverse kinase inhibitor libraries. This scenario is contraindicated for the 5-benzyloxy isomer, which directs the phenyl group into a different trajectory within the ATP site and has been explored primarily in the aldose reductase (ALR2) context rather than kinase inhibition .

CNS-Targeted Drug Discovery Requiring Favorable BBB Penetration and Cardiac Safety Profiles

The 3-benzyloxy-2-pyridyl scaffold has produced compound 5x, which demonstrated high CNS bioavailability in BBB-PAMPA assays and a clean hERG cardiotoxicity profile—both critical attributes for CNS drug candidates [3]. The target compound serves as the carboxylic acid building block for this chemotype. This CNS application space is not accessible using the 5-benzyloxy isomer, which has been associated with peripheral polyol pathway targets (aldose reductase) implicated in diabetic complications , nor with the phenyl analog which lacks the pyridine nitrogen that contributes to CNS drug-like properties.

Selective Autophagy Modulation via p62 Protein Activation for Proteinopathy Research

Benzyloxy pyridine derivatives are claimed in patents assigned to Autotac Inc. and Seoul National University as p62 ligand compounds that activate selective autophagy for the degradation of misfolded protein aggregates implicated in neurodegenerative diseases [4]. The target compound, with its 3-benzyloxy substitution and free carboxylic acid, represents a key synthetic intermediate for generating p62-targeting chimeric molecules (AUTOTACs). The carboxylic acid at the 2-position enables conjugation to target-protein-binding warheads via amide or ester linkages, a synthetic capability not present in simple 3-benzyloxypyridine fragments.

Coordination Chemistry and Metalloenzyme Inhibitor Design Requiring Pyridine Nitrogen Chelation

The pyridine nitrogen in the target compound provides a metal-coordination site that is absent in the phenyl analog 2-(3-(benzyloxy)phenyl)acetic acid. Related 3-benzyloxypyridine-derived ligands have been structurally characterized in Mn(III) complexes, confirming their capacity to act as N,O-bidentate chelators [5]. For applications in metalloenzyme inhibitor design (e.g., targeting binuclear metallohydrolases or non-heme iron enzymes) or in the development of metal-based imaging agents, the target compound offers chelation functionality that the phenyl analog cannot provide.

Quote Request

Request a Quote for 2-(3-(Benzyloxy)pyridin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.